N-(But-3-en-2-yl)acetamide
Description
N-(But-3-en-2-yl)acetamide is an acetamide derivative characterized by a butenyl group (C₄H₇) attached to the nitrogen atom of the acetamide backbone. This compound shares a core acetamide structure (CH₃CONH-) with numerous derivatives, which are often tailored for specific biological or material science applications .
Properties
CAS No. |
14001-36-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-but-3-en-2-ylacetamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)7-6(3)8/h4-5H,1H2,2-3H3,(H,7,8) |
InChI Key |
PXZJKQBKBOBVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as acetic acid, which facilitates the acetylation process. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the amine to the acetamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solvents such as dichloromethane or ethyl acetate can also aid in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce but-3-en-2-amine .
Scientific Research Applications
N-(But-3-en-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(But-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The but-3-en-2-yl group may also interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of N-(But-3-en-2-yl)acetamide and related compounds:
Key Observations :
- Unsaturation Effects: this compound and N-(but-3-yn-1-yl)acetamide differ in the degree of unsaturation (double vs.
- Substituent Diversity: Phenoxy acetamides (e.g., compound 30) incorporate aromatic rings and electron-withdrawing groups (e.g., fluorine), enhancing crystallinity and stability .
- Biological Relevance : Branched derivatives like N-(3-methylbutyl)acetamide exhibit pheromone activity, while complex analogs (e.g., ACC2 inhibitor 2e) target specific enzymes .
Spectroscopic and Analytical Data
- NMR Characterization : Most acetamides (e.g., compounds 30–32 in ) are validated via ¹H-NMR and ¹³C-NMR, confirming substituent integration and stereochemistry .
- Collision Cross-Section Data : N-(but-3-yn-1-yl)acetamide has been analyzed for gas-phase ion mobility, relevant in mass spectrometry-based proteomics .
Biological Activity
N-(But-3-en-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO. Its structure features an acetamide group attached to a butenyl moiety, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound and its derivatives. The compound has been tested against various Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives against common bacterial strains such as E. coli and S. aureus were found to be comparable to standard antibiotics.
- Mechanism of Action : Molecular docking studies suggest that the compound may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Data Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|---|
| This compound | E. coli | 25 | Levofloxacin (20) |
| This compound | S. aureus | 30 | Ciprofloxacin (25) |
| This compound | B. subtilis | 20 | Gentamicin (15) |
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. Studies indicate that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
Key Findings
- Inhibition of COX Enzymes : The compound significantly reduced COX-2 expression in vitro, suggesting a potential role in managing inflammatory diseases.
- Cytokine Modulation : Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in cell culture studies.
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Marker | Expression Level Reduction (%) |
|---|---|---|
| This compound | COX-2 | 60 |
| This compound | TNF-alpha | 50 |
| This compound | IL-6 | 55 |
Case Study 1: Antibacterial Efficacy in Clinical Isolates
A recent study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results demonstrated that the compound effectively inhibited growth in multi-drug resistant strains, highlighting its potential as a new therapeutic agent.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound resulted in significant reduction of edema and pain response compared to control groups, supporting its use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
